molecular formula C22H22Cl2N4O3 B11527399 Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate

Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate

Cat. No.: B11527399
M. Wt: 461.3 g/mol
InChI Key: UTDPTRAULVZYQL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C22H22Cl2N4O3

Molecular Weight

461.3 g/mol

IUPAC Name

ethyl 4-[[3-(3,5-dichlorophenyl)imino-2-oxoindol-1-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H22Cl2N4O3/c1-2-31-22(30)27-9-7-26(8-10-27)14-28-19-6-4-3-5-18(19)20(21(28)29)25-17-12-15(23)11-16(24)13-17/h3-6,11-13H,2,7-10,14H2,1H3

InChI Key

UTDPTRAULVZYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC(=C4)Cl)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the condensation of 3,5-dichloroaniline with isatin to form the intermediate 3-(3,5-dichlorophenyl)-2-oxoindoline. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(3Z)-3-[(3,5-dichlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate stands out due to its specific substitution pattern on the indole ring and the presence of the piperazine moiety. These structural features contribute to its unique biological activities and potential therapeutic applications .

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